

# Early Research & Development of ZK-115194: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Refined: December 18, 2025

### Introduction

ZK-115194 is a novel steroidal estrogen developed with the objective of improving upon the pharmacokinetic profile of existing estrogens, such as ethinylestradiol (EE2). Structurally, ZK-115194 is a derivative of natural estradiol, modified with a 14α, 17α-bridging. This structural alteration was designed to protect the molecule from rapid metabolic degradation during absorption and first-pass metabolism in the liver, a common challenge with orally administered estrogens. This technical guide provides a detailed overview of the early research and development of ZK-115194, with a primary focus on its pharmacokinetic properties as determined in early clinical studies. Information regarding the preclinical development of ZK-115194, including its mechanism of action, receptor binding affinity, and in vivo efficacy in animal models, is not extensively available in the public domain.

# Pharmacokinetic Profile in Postmenopausal Women

A key clinical study investigated the pharmacokinetic properties of ZK-115194 in comparison to another new estrogen, ZK 136295, and the widely used ethinylestradiol (EE2). The study was conducted in a cohort of 54 postmenopausal women.[1]

## **Experimental Protocol: Clinical Pharmacokinetic Study**



Study Design: The study was designed to compare the pharmacokinetic profiles of the three compounds after single intravenous and oral administrations.

- Participants: 54 healthy postmenopausal women.
- Dosing:
  - Intravenous (IV): 60 micrograms of each compound.
  - Oral: 120 micrograms and 240 micrograms of each compound.
- Drug Concentration Analysis:
  - ZK-115194: Serum concentrations were determined using a gas chromatography/mass spectrometry/mass spectrometry (GC/MS/MS) method.[1]
  - Ethinylestradiol (EE2) and ZK 136295: Specific radioimmunoassays were used.[1]

## **Quantitative Data Summary**

The following table summarizes the key pharmacokinetic parameters obtained for ZK-115194 and the comparator compounds.

Pharmacokinetic Parameter	ZK-115194	ZK 136295	Ethinylestradiol (EE2)
Mean Terminal Half- life (hours)	28.7	12.3	26.1
Absolute Bioavailability (120 mcg oral dose)	Not explicitly stated, but a two-fold increase was seen with the 240 mcg dose.	~40%	~40%
Absolute Bioavailability (240 mcg oral dose)	33% +/- 19%	~70%	~70%



Data sourced from a comparative pharmacokinetic study in postmenopausal women.[1]

# **Key Findings and Observations**

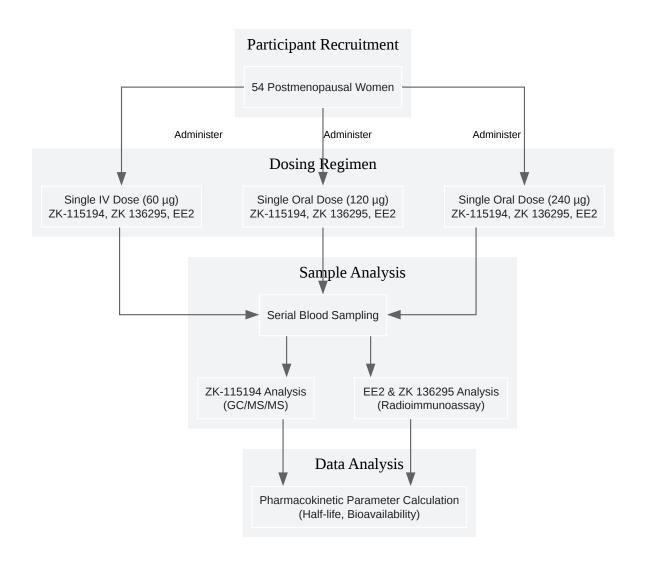
The study revealed that ZK-115194 possesses the longest mean terminal half-life of the three compounds tested, suggesting a prolonged presence in the systemic circulation.[1] However, the  $14\alpha$ ,  $17\alpha$ -bridging modification did not lead to a superior oral bioavailability compared to EE2, which features a  $17\alpha$ -ethinyl group.[1] The absolute bioavailability of ZK-115194 after a 240 microgram oral dose was approximately 33%, which was considerably lower than that of ZK 136295 and EE2 at the same dose.[1]

Interestingly, doubling the oral dose of ZK-115194 from 120 to 240 micrograms resulted in a two-fold increase in its absolute bioavailability. A similar dose-dependent increase in bioavailability was observed for EE2.[1] Despite the structural modification aimed at reducing metabolic degradation, ZK-115194 demonstrated a reduced and highly variable systemic availability, similar to that of EE2.[1]

### **Visualizations**

**Experimental Workflow: Clinical Pharmacokinetic Study** 



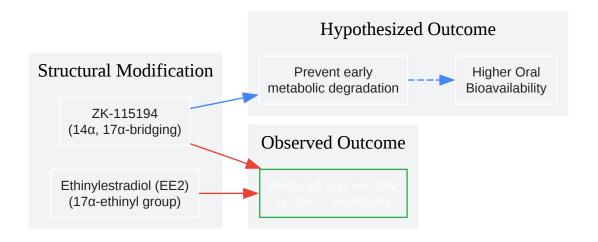


Click to download full resolution via product page

Caption: Workflow of the comparative pharmacokinetic study.

# Logical Relationship: Bioavailability and Structural Modification





Click to download full resolution via product page

Caption: Hypothesized vs. Observed Bioavailability of ZK-115194.

## Conclusion

The early clinical development of ZK-115194 focused on evaluating its potential for an improved pharmacokinetic profile compared to existing estrogens. While the structural modification of a 14α, 17α-bridge in ZK-115194 resulted in a longer terminal half-life, it did not translate to enhanced oral bioavailability in postmenopausal women. The compound exhibited reduced and variable systemic availability, similar to ethinylestradiol. Further research would be necessary to fully elucidate the metabolic pathways of ZK-115194 and to explore its pharmacodynamic properties and potential clinical utility. The lack of publicly available preclinical data, including receptor binding and in vivo efficacy studies, limits a more comprehensive understanding of its early development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Assessment of estrogenic and anti-androgenic activities of the mycotoxin zearalenone and its metabolites using in vitro receptor-specific bioassays - PubMed







[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Early Research & Development of ZK-115194: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108581#early-research-and-development-of-zk-115194]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com